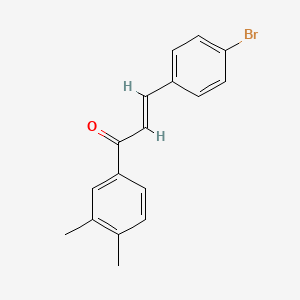
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98% (hereafter referred to as “the compound”) is a synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively in a variety of fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research. It has been used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. It has also been used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been used to study the pharmacological properties of drugs and to develop new therapeutic agents.
Wirkmechanismus
The compound binds to proteins and enzymes in the cell, altering their structure and function. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. The compound also binds to receptors on the cell surface and modulates their activity.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been shown to modulate the activity of receptors on the cell surface, leading to changes in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experimental conditions. The main limitation of the compound is that it is not water-soluble, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous possible future directions for research on the compound. It could be used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. Additionally, it could be used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. It could also be used to study the pharmacological properties of drugs and to develop new therapeutic agents. Finally, it could be used to study the effects of compounds on the activity of receptors on the cell surface.
Synthesemethoden
The compound can be synthesized in a two-step process involving the reaction of 4-hydroxy-2,6-difluoronaphthalene and allyl bromide in the presence of a palladium catalyst. The first step of the reaction involves the palladium-catalyzed coupling of the two reactants to form the intermediate compound, trans-3-(2,6-difluorophenyl)-1-(2-naphthyl)propene. The second step of the reaction involves the oxidation of the intermediate compound to form the desired compound.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)




![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)

![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)
